N'-[(E)-(2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE
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Overview
Description
N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biology .
Preparation Methods
The synthesis of N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE typically involves the condensation of 2-nitrobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and DNA. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to inhibition of enzyme activity or disruption of DNA function . These interactions are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
N’-[(E)-(2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE is unique due to its specific structural features and reactivity. Similar compounds include:
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Known for its stable crystal structure and hydrogen bonding interactions.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Exhibits different conformations and secondary interactions compared to the target compound.
2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline: Used in the synthesis of metal complexes with biological activity.
Properties
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c20-16(15-10-23-13-7-3-4-8-14(13)24-15)18-17-9-11-5-1-2-6-12(11)19(21)22/h1-9,15H,10H2,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOXOFDZBDYZMK-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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